![molecular formula C19H23N5O4S B280023 ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Wirkmechanismus
BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK activity without affecting other kinases, leading to minimal off-target effects. Additionally, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, TAK-659 has been well-tolerated, with manageable side effects.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for laboratory experiments, including its selectivity for BTK and its ability to enhance the antitumor activity of other chemotherapeutic agents. However, TAK-659 has limitations in terms of its specificity for B-cell malignancies and its potential for resistance development.
Zukünftige Richtungen
Future research directions for TAK-659 include the development of combination therapies with other chemotherapeutic agents, the identification of biomarkers for patient selection, and the investigation of its potential in other B-cell malignancies. Additionally, the development of more potent and selective BTK inhibitors may enhance the therapeutic potential of this class of drugs.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methylthiophen-2-amine with ethyl 2-chloroacetate to form ethyl 2-(4-methylthiophen-2-yl)acetate. This intermediate is then reacted with potassium tert-butoxide and methyl cyanoacetate to form ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models and clinical trials for its potential as a therapeutic agent in B-cell malignancies. In vitro studies have shown that TAK-659 selectively inhibits BTK activity and induces apoptosis in B-cell lymphoma cell lines. Additionally, TAK-659 has been shown to enhance the antitumor activity of other chemotherapeutic agents in preclinical models.
Eigenschaften
Molekularformel |
C19H23N5O4S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
ethyl 5-[[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H23N5O4S/c1-6-24(7-2)18(26)15-11(4)12(10-20)17(29-15)21-16(25)14-9-13(22-23(14)5)19(27)28-8-3/h9H,6-8H2,1-5H3,(H,21,25) |
InChI-Schlüssel |
YCULHSNTBFIGMB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


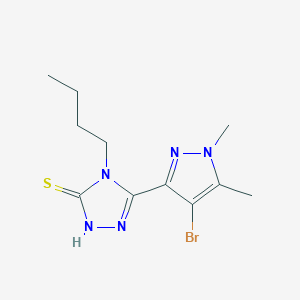
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
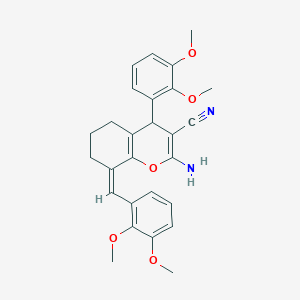
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
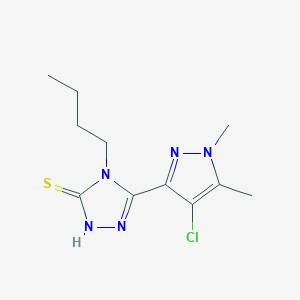
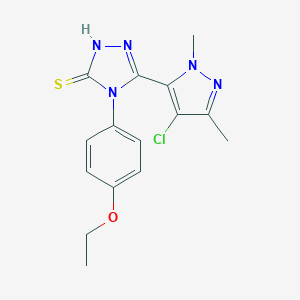
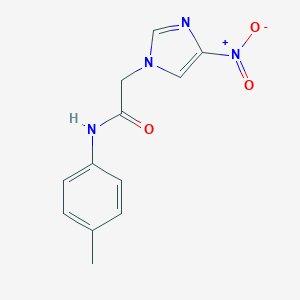
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
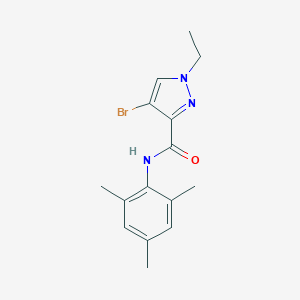
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
